molecular formula C4H5IN4O B13471655 5-Iodo-1H-pyrazole-3-carbohydrazide

5-Iodo-1H-pyrazole-3-carbohydrazide

Cat. No.: B13471655
M. Wt: 252.01 g/mol
InChI Key: NQKDMWRUIXEOHZ-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an iodine atom at the 5-position and a carbohydrazide group at the 3-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

5-Iodo-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-pyrazole: Similar in structure but lacks the carbohydrazide group.

    5-Bromo-1H-pyrazole-3-carbohydrazide: Similar but with a bromine atom instead of iodine.

    5-Iodo-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of carbohydrazide.

Uniqueness

The presence of both the iodine atom and the carbohydrazide group in 5-Iodo-1H-pyrazole-3-carbohydrazide makes it unique. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C4H5IN4O

Molecular Weight

252.01 g/mol

IUPAC Name

5-iodo-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C4H5IN4O/c5-3-1-2(8-9-3)4(10)7-6/h1H,6H2,(H,7,10)(H,8,9)

InChI Key

NQKDMWRUIXEOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(=O)NN)I

Origin of Product

United States

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